molecular formula C10H6ClF3O3 B1468264 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS No. 773129-45-6

3-Chloro-4-(trifluoromethoxy)cinnamic acid

Cat. No.: B1468264
CAS No.: 773129-45-6
M. Wt: 266.6 g/mol
InChI Key: SCXWBICVJJGFSL-DUXPYHPUSA-N
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Description

3-Chloro-4-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O3 and a molecular weight of 266.6 g/mol It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)cinnamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties.

Biological Activity

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant studies regarding this compound.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H6_6ClF3_3O3_3 and a molecular weight of 266.6 g/mol. Its structure features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity. The IUPAC name for this compound is 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens indicate that the compound possesses significant antibacterial activity comparable to clinically used antibiotics .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus16

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory responses. For instance, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing various signal transduction pathways. For example, its ability to inhibit cyclooxygenase (COX) enzymes may explain its anti-inflammatory properties.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various cinnamic acid derivatives, including this compound. It was found to be one of the most effective compounds against MRSA, demonstrating an MIC significantly lower than that of standard antibiotics like ampicillin .
  • Cell Viability Assays : In vitro assays assessing cell viability revealed that this compound had a cytotoxic effect on cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective toxicity is crucial for developing potential anticancer agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
3-Chloro-cinnamic acidChloro group onlyModerate antibacterial activity
4-Trifluoromethoxy-cinnamic acidTrifluoromethoxy group onlyLimited antibacterial activity
3-Bromo-4-(trifluoromethoxy)cinnamic acidBromine instead of chlorineDifferent reactivity patterns

The presence of both chloro and trifluoromethoxy groups in this compound enhances its reactivity and biological efficacy compared to its analogs .

Properties

IUPAC Name

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWBICVJJGFSL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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